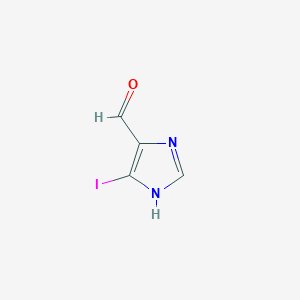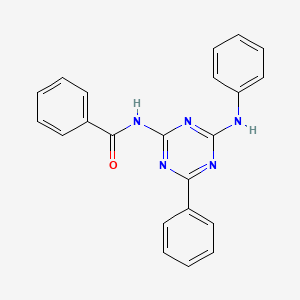
Acetic acid;oxan-4-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;oxan-4-ylmethanamine is a compound that combines the properties of acetic acid and oxan-4-ylmethanamine Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative Oxan-4-ylmethanamine, on the other hand, is a derivative of oxane (tetrahydropyran) with an amine group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxan-4-ylmethanamine can be achieved through several methods. One common approach involves the reaction of oxan-4-ylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product. Another method involves the direct amination of oxan-4-ylmethanol using ammonia or an amine source under high temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Acetic acid;oxan-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into oxan-4-ylmethanol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxan-4-ylmethanone derivatives.
Reduction: Oxan-4-ylmethanol derivatives.
Substitution: Various substituted oxan-4-ylmethanamine derivatives.
科学的研究の応用
Acetic acid;oxan-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of acetic acid;oxan-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Acetic acid;oxan-4-ylmethanamine can be compared with other similar compounds, such as:
Oxan-4-ylmethanol: Lacks the amine group, making it less reactive in certain chemical reactions.
Oxan-4-ylmethanone: Contains a carbonyl group instead of an amine, leading to different chemical properties and reactivity.
Acetic acid derivatives: Various derivatives of acetic acid, such as acetic anhydride and acetyl chloride, have different reactivity and applications.
The uniqueness of this compound lies in its combination of acetic acid and oxan-4-ylmethanamine properties, making it a versatile compound with diverse applications in research and industry.
特性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
acetic acid;oxan-4-ylmethanamine |
InChI |
InChI=1S/C6H13NO.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
InChIキー |
LGXHJPCEXUYVQW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1COCCC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


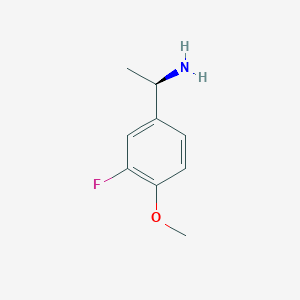
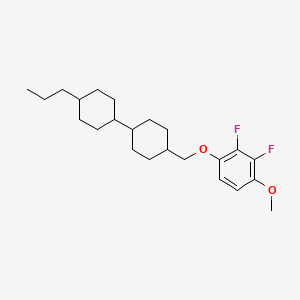
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)



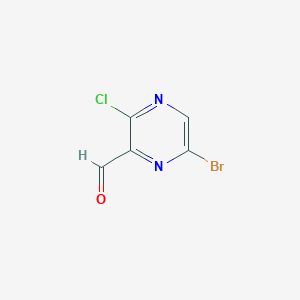
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)

